molecular formula C7H16N2O B14372702 5-(Ethylamino)pentanamide CAS No. 90068-49-8

5-(Ethylamino)pentanamide

Katalognummer: B14372702
CAS-Nummer: 90068-49-8
Molekulargewicht: 144.21 g/mol
InChI-Schlüssel: ZMKWDRCUUZJUDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Ethylamino)pentanamide is an organic compound belonging to the amide family Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Vorbereitungsmethoden

The synthesis of 5-(Ethylamino)pentanamide typically involves the reaction of a carboxylic acid with an amine. One common method is the reaction of pentanoic acid with ethylamine under dehydrating conditions to form the desired amide. Industrial production methods may involve more complex procedures, including the use of catalysts and specific reaction conditions to optimize yield and purity .

Analyse Chemischer Reaktionen

5-(Ethylamino)pentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Wissenschaftliche Forschungsanwendungen

5-(Ethylamino)pentanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 5-(Ethylamino)pentanamide involves its interaction with specific molecular targets, including enzymes and receptors. It may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

5-(Ethylamino)pentanamide can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

90068-49-8

Molekularformel

C7H16N2O

Molekulargewicht

144.21 g/mol

IUPAC-Name

5-(ethylamino)pentanamide

InChI

InChI=1S/C7H16N2O/c1-2-9-6-4-3-5-7(8)10/h9H,2-6H2,1H3,(H2,8,10)

InChI-Schlüssel

ZMKWDRCUUZJUDD-UHFFFAOYSA-N

Kanonische SMILES

CCNCCCCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.